Dimethyl 2,8-dicyanonona-2,4,6-trienedioate
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Overview
Description
Dimethyl 2,8-dicyanonona-2,4,6-trienedioate is an organic compound with the molecular formula C11H10N2O4. It is a derivative of nonatrienedioic acid, characterized by the presence of two cyano groups and two ester groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,8-dicyanonona-2,4,6-trienedioate typically involves a multi-step process. One common method includes the reaction of malonic acid derivatives with cyanoacetic acid under acidic conditions, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods optimize reaction times and conditions to produce the compound efficiently. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,8-dicyanonona-2,4,6-trienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Nonatrienedioic acid derivatives.
Reduction: Amino-substituted nonatrienedioates.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dimethyl 2,8-dicyanonona-2,4,6-trienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2,8-dicyanonona-2,4,6-trienedioate involves its interaction with various molecular targets. The compound’s cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Another ester with similar reactivity but different biological applications.
Meldrum’s acid: Shares some structural similarities but has distinct chemical properties and uses.
Uniqueness
Dimethyl 2,8-dicyanonona-2,4,6-trienedioate is unique due to its combination of cyano and ester groups, which confer specific reactivity and potential biological activities not found in similar compounds .
Properties
CAS No. |
61083-55-4 |
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Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
dimethyl 2,8-dicyanonona-2,4,6-trienedioate |
InChI |
InChI=1S/C13H12N2O4/c1-18-12(16)10(8-14)6-4-3-5-7-11(9-15)13(17)19-2/h3-7,10H,1-2H3 |
InChI Key |
RCAIGOPGHQOKNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C=CC=CC=C(C#N)C(=O)OC)C#N |
Origin of Product |
United States |
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